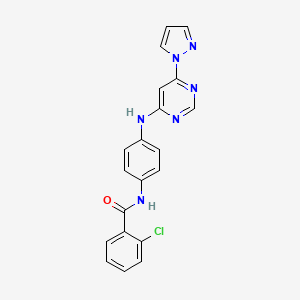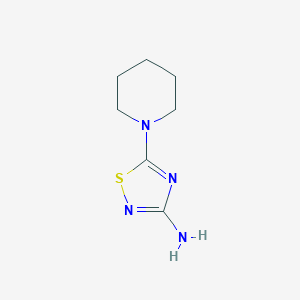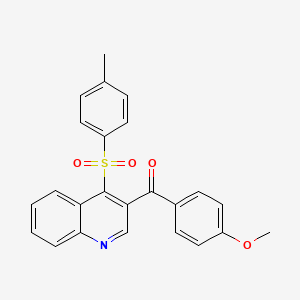
3-(4-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a benzene ring fused to a pyridine ring. In this particular compound, there are additional functional groups attached to the quinoline core, including a methoxybenzoyl group and a methylbenzenesulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by the attachment of the methoxybenzoyl and methylbenzenesulfonyl groups. The exact methods would depend on the specific reaction conditions and starting materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the methoxybenzoyl and methylbenzenesulfonyl groups attached at the 3rd and 4th positions, respectively .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the methoxybenzoyl and methylbenzenesulfonyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxybenzoyl and methylbenzenesulfonyl groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Application in Organic Chemistry
Quinoline derivatives, including those similar to 3-(4-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline, are crucial intermediates in the synthesis of pharmaceutically active compounds. For instance, Bänziger et al. (2000) demonstrated a practical, large-scale synthesis approach for a quinoline derivative, emphasizing the compound's importance in pharmaceutical manufacturing due to its efficiency and scalability (Bänziger et al., 2000). This highlights the broader utility of quinoline compounds in developing various pharmaceutical agents.
Fluorophore Development and Biological Studies
The synthesis and study of quinoline derivatives also extend to the development of specific fluorophores for biological applications. Kimber et al. (2003) synthesized analogs of a Zinquin-related fluorophore, demonstrating their potential in forming fluorescent complexes with Zn(II), which is significant for biological imaging applications (Kimber et al., 2003). Such compounds can be instrumental in studying biological systems, particularly in tracking and imaging specific ions within cellular environments.
Antimicrobial Activity
Explorations into the antimicrobial properties of quinoline derivatives have shown promising results. Refaat et al. (2004) investigated certain quinoxaline derivatives for their antimicrobial activity, finding that selected compounds exhibited broad-spectrum antimicrobial effects (Refaat et al., 2004). This suggests the potential of quinoline derivatives in contributing to new antimicrobial agents, addressing the growing concern over antibiotic resistance.
Electrochemical and Photophysical Properties
The electrochemical and photophysical properties of quinoline derivatives have been the subject of various studies, indicating their potential in material science and electronic applications. Hazard et al. (1986) discussed the electrochemical preparation of quinoline derivatives, pointing towards their applicability in creating electroactive materials for technological applications (Hazard et al., 1986). This area of research opens avenues for utilizing such compounds in designing novel electronic devices, sensors, and other advanced materials.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c1-16-7-13-19(14-8-16)30(27,28)24-20-5-3-4-6-22(20)25-15-21(24)23(26)17-9-11-18(29-2)12-10-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLXVBAVNQROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2859229.png)
![Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2859230.png)
![1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2859231.png)
![5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2859236.png)
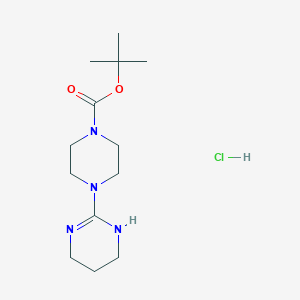

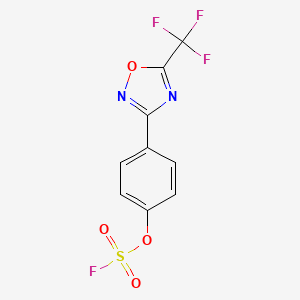

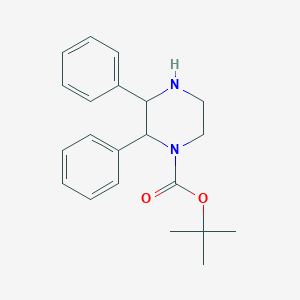
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide](/img/structure/B2859248.png)
